

Spectroscopic Analysis of 1-Isopropenyl-4-methoxybenzene: A Technical Guide

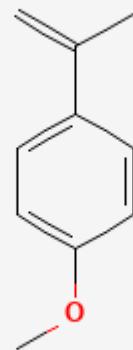
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Isopropenyl-4-methoxybenzene

Cat. No.: B154676

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Isopropenyl-4-methoxybenzene** (CAS No. 1712-69-2). Due to the limited availability of public experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on its structure, alongside detailed, generalized experimental protocols for acquiring such data.

Compound Identification

Parameter	Value
IUPAC Name	1-methoxy-4-(prop-1-en-2-yl)benzene[1]
Synonyms	p-Isopropenylanisole, 2-(p-Methoxyphenyl)propene, Pseudoestrugole[1]
CAS Number	1712-69-2[1][2][3]
Molecular Formula	C ₁₀ H ₁₂ O[1][2]
Molecular Weight	148.20 g/mol [1][2]

Structure

Spectroscopic Data (Predicted)

While experimental data from public repositories such as the Spectral Database for Organic Compounds (SDBS) is not readily available, the following tables outline the predicted spectroscopic data for **1-Isopropenyl-4-methoxybenzene** based on its chemical structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3 - 7.5	Doublet	2H	Ar-H (ortho to isopropenyl)
~6.8 - 7.0	Doublet	2H	Ar-H (ortho to methoxy)
~5.3	Singlet	1H	=CH ₂ (vinylic proton)
~5.0	Singlet	1H	=CH ₂ (vinylic proton)
~3.8	Singlet	3H	-OCH ₃
~2.1	Singlet	3H	-CH ₃ (isopropenyl)

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~159	Quaternary	Ar-C (para to isopropenyl, attached to -OCH ₃)
~143	Quaternary	=C< (vinylic carbon)
~133	Quaternary	Ar-C (ipso to isopropenyl)
~127	Tertiary	Ar-CH (ortho to isopropenyl)
~114	Tertiary	Ar-CH (ortho to methoxy)
~111	Secondary	=CH ₂ (vinylic carbon)
~55	Primary	-OCH ₃
~22	Primary	-CH ₃ (isopropenyl)

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3080	Medium	C-H Stretch	=C-H (vinylic)
~3000	Medium	C-H Stretch	Ar-H
~2960, ~2850	Medium	C-H Stretch	-CH ₃
~1630	Medium-Strong	C=C Stretch	Alkene
~1610, ~1510	Strong	C=C Stretch	Aromatic Ring
~1250	Strong	C-O Stretch	Aryl Ether
~890	Strong	C-H Bend	=CH ₂ (out-of-plane)

Mass Spectrometry (MS) (Predicted)

m/z	Relative Intensity	Possible Fragment
148	High	[M] ⁺ (Molecular Ion)
133	High	[M - CH ₃] ⁺
118	Medium	[M - CH ₂ O] ⁺
105	Medium	[M - C ₃ H ₇] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Medium	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for an organic compound like **1-Isopropenyl-4-methoxybenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

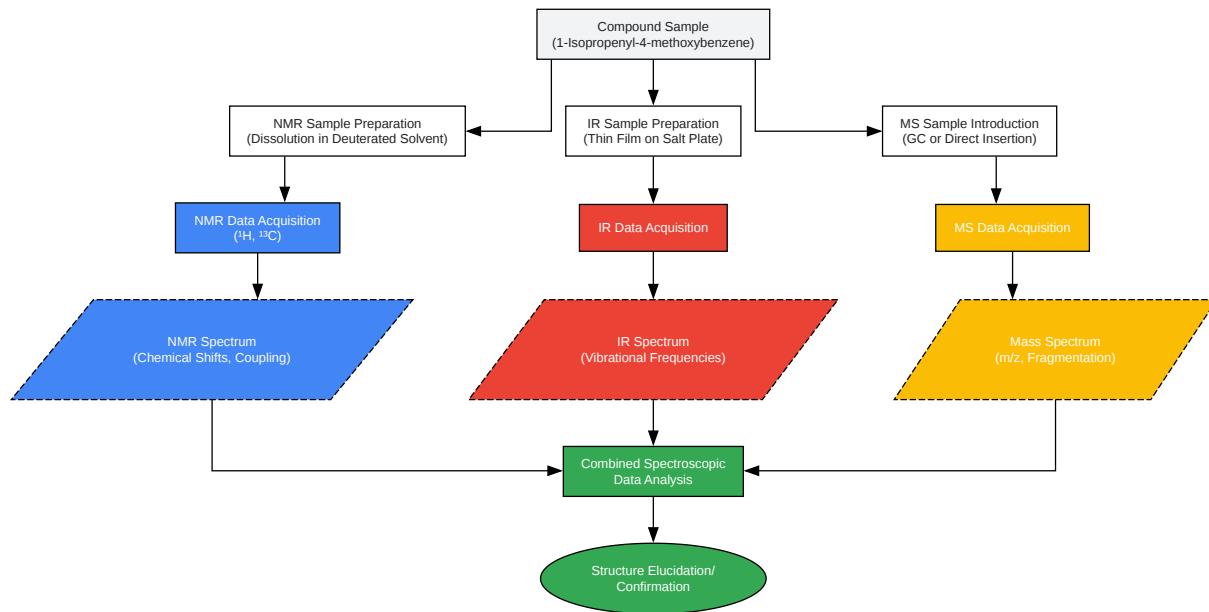
- Accurately weigh 5-20 mg of the solid or liquid sample for ^1H NMR (20-50 mg for ^{13}C NMR).
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O) in a clean vial.
- Ensure complete dissolution by gentle vortexing or sonication.
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
- Transfer the filtered solution into a clean 5 mm NMR tube.
- If quantitative analysis is required, a known amount of an internal standard (e.g., Tetramethylsilane - TMS) is added.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.
 - Tune and match the probe to the specific nucleus being observed (e.g., ^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).
 - Acquire the spectrum.
- Data Processing:
 - Apply Fourier transformation to the raw free induction decay (FID) data.
 - Phase correct the resulting spectrum.

- Perform baseline correction.
- Calibrate the chemical shift axis using the solvent or internal standard signal.
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method for Solids/Liquids):
 - Place 1-2 drops of the liquid sample or a solution of a solid sample (dissolved in a volatile solvent like dichloromethane or acetone) onto a clean, dry salt plate (e.g., NaCl or KBr).
 - If a solvent was used, allow it to fully evaporate, leaving a thin film of the sample on the plate.
 - Place the salt plate in the sample holder of the IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer.
 - Place the sample in the beam path.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - Label the significant peaks with their corresponding wavenumbers.


Mass Spectrometry (MS)

- Sample Introduction:
 - For a volatile compound, it can be introduced via a gas chromatography (GC-MS) system, which separates the components of a mixture before they enter the mass spectrometer.

- Alternatively, a direct insertion probe can be used for solid or liquid samples. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.
- Ionization:
 - In the ion source, the gaseous sample molecules are ionized. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing an electron to be ejected and forming a radical cation (molecular ion).
- Mass Analysis:
 - The newly formed ions are accelerated into the mass analyzer.
 - The mass analyzer (e.g., a quadrupole or a time-of-flight tube) separates the ions based on their mass-to-charge (m/z) ratio.
- Detection:
 - The separated ions are detected by an electron multiplier or a similar detector.
 - The signal is amplified and sent to a data system.
- Data Processing:
 - The data system generates a mass spectrum, which is a plot of relative ion abundance versus m/z .
 - The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methoxy-4-(1-methylethethyl)benzene | C10H12O | CID 259414 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 1712-69-2 CAS Manufactory [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Isopropenyl-4-methoxybenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154676#spectroscopic-data-for-1-isopropenyl-4-methoxybenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com